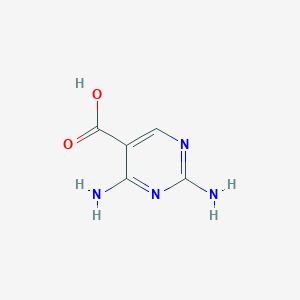

Ácido 2,4-diaminopirimidina-5-carboxílico

Descripción general

Descripción

2,4-Diaminopyrimidine-5-carboxylic acid is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by the presence of two amino groups at positions 2 and 4, and a carboxylic acid group at position 5 on the pyrimidine ring. This structure is a key scaffold in the design of dihydrofolate reductase (DHFR) inhibitors, which are important in the treatment of opportunistic infections and certain cancers.

Synthesis Analysis

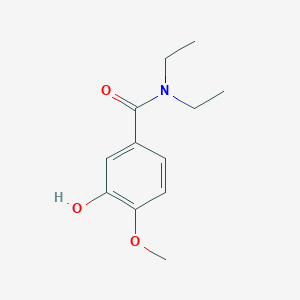

The synthesis of 2,4-diaminopyrimidine-5-carboxylic acid derivatives involves various strategies aimed at introducing different substituents to enhance biological activity and selectivity. For instance, a series of 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity against DHFR from different species, including Pneumocystis carinii and Mycobacterium avium . Another approach involved the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents to investigate their role as potential inhibitors of DHFR . Additionally, the synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines was carried out to evaluate their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii .

Molecular Structure Analysis

The molecular structure of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is crucial for their interaction with the active site of DHFR. The presence of specific substituents can enhance binding affinity and selectivity. For example, the introduction of a 2-methoxy-5-(omega-carboxyalkyloxy)benzyl group was designed to interact preferentially with a basic center in the active site of DHFR from parasites . The molecular modeling of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines indicated that certain substituents could interact with DHFR in a manner similar to known inhibitors .

Chemical Reactions Analysis

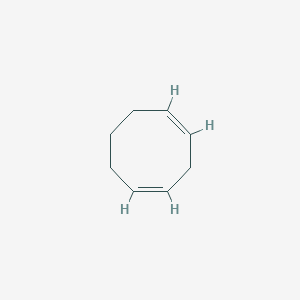

The chemical reactivity of 2,4-diaminopyrimidine-5-carboxylic acid derivatives is explored to generate new compounds with potential biological activities. For instance, photooxygenation of 5-aryl-2,4-diaminopyrimidines led to the formation of 4-amino-1,3,5-triazin-2-yl ketones, and under reductive conditions, to 5,6-dihydro-4(3H)-pyrimidinones . These reactions demonstrate the versatility of the 2,4-diaminopyrimidine scaffold in synthesizing diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminopyrimidine-5-carboxylic acid derivatives are influenced by their substituents, which can affect solubility, lipophilicity, and cell penetration. For example, the introduction of an omega-carboxyl group was expected to improve water solubility . The calculated log P values of certain derivatives correlated with their ability to penetrate cells, indicating a direct relationship between lipophilicity and cell penetration .

Aplicaciones Científicas De Investigación

Actividades antituberculares

Se han sintetizado y evaluado los derivados basados en el núcleo de 2,4-diaminopirimidina por sus actividades antituberculares . La dihidrofolato reductasa en Mycobacterium tuberculosis (mt-DHFR) es un objetivo farmacológico importante en el desarrollo de fármacos anti-TB . Los inhibidores basados en el núcleo de 2,4-diaminopirimidina se diseñaron para ocupar el sitio de unión de glicerol de mt-DHFR con la hidrofilicidad adecuada para la entrada celular . Entre ellos, el compuesto 16l mostró una buena actividad anti-TB .

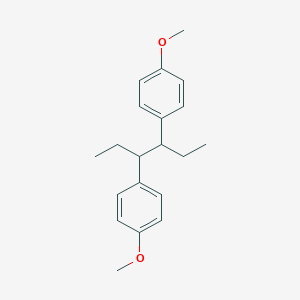

Síntesis de derivados

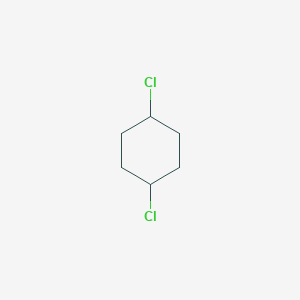

Los derivados basados en el núcleo de 2,4-diaminopirimidina se sintetizaron utilizando varios métodos . Por ejemplo, los yoduros 14a-d se hicieron reaccionar con ácido fenilborónico sustituido 15 en presencia de Pd (dbpf)Cl 2 y K 2 CO 3 en EtOH/tolueno/H 2 O a 90 °C durante 24 h .

Actividades anti-Bacillus anthracis

Los fármacos antifolatos basados en 2,4-diaminopirimidina se han sintetizado y evaluado contra Bacillus anthracis . Estos fármacos son esenciales para abordar las cepas resistentes de B. anthracis, particularmente en situaciones que requieren tratamiento urgente sin conocimiento del perfil de resistencia .

Tratamiento de la pérdida de cabello

Uno de los análogos más simples de 2,4-diaminopirimidina, 2,4-diaminopirimidina 3-óxido (2,4-DPO, Kopexil) y su derivado, Minoxidil, se utilizan en el tratamiento de la pérdida de cabello para reducir la caída del cabello y aumentar la masa y la densidad del cabello .

Detección en varios productos

Los ácidos carboxílicos, incluido el ácido 2,4-diaminopirimidina-5-carboxílico, se han detectado en varios productos como medicamentos, cosméticos y aditivos alimentarios <svg class="icon" height="16" p-id

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Diaminopyrimidine-5-carboxylic acid are Mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

2,4-Diaminopyrimidine-5-carboxylic acid interacts with its targets by binding to different sites of the 2,4-diaminopyrimidine ring . This interaction results in the inhibition of the kinase activity of MAPKs and CRKs, disrupting the normal cellular signaling pathways .

Biochemical Pathways

The inhibition of MAPKs and CRKs by 2,4-Diaminopyrimidine-5-carboxylic acid affects various biochemical pathways. These include pathways involved in cell growth and differentiation, leading to the disruption of normal cellular functions

Pharmacokinetics

Its molecular weight (15413) and physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Diaminopyrimidine-5-carboxylic acid’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of MAPKs and CRKs . This can lead to altered cell growth and differentiation, potentially affecting the overall function of the cells.

Safety and Hazards

Propiedades

IUPAC Name |

2,4-diaminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZRCTWHSWYCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278702 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18588-61-9 | |

| Record name | 18588-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

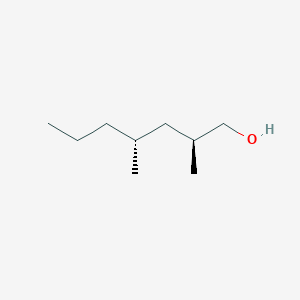

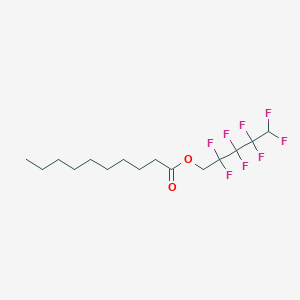

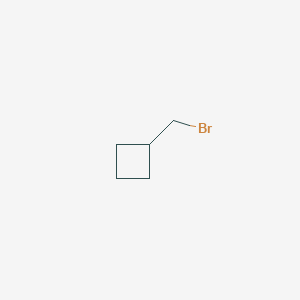

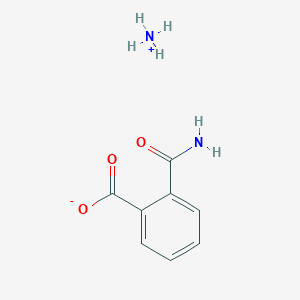

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

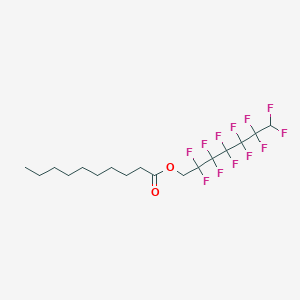

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Diaminopyrimidine-5-carboxylic acid (DAPC) formation during trimethoprim degradation in wastewater treatment?

A1: Research indicates that DAPC is a relatively stable transformation product formed during the biological degradation of trimethoprim in wastewater treatment plants []. This is significant because understanding the transformation pathways and products of micropollutants like trimethoprim is crucial for assessing their environmental fate and potential risks. The formation of stable transformation products like DAPC highlights the importance of considering not only the parent compound but also its degradation products in environmental risk assessments. Further research is needed to understand the ecotoxicological profile of DAPC and its potential impact on aquatic ecosystems.

Q2: How does the concentration of trimethoprim influence the formation of DAPC during wastewater treatment?

A2: Studies have shown that the spike concentration of trimethoprim in experimental setups significantly influences the types and quantities of transformation products formed, including DAPC []. At lower, environmentally relevant trimethoprim concentrations, DAPC becomes a dominant transformation product, accounting for a significant portion of the transformed trimethoprim. This highlights the importance of conducting experiments at environmentally relevant concentrations to accurately reflect real-world transformation processes and the potential environmental risks associated with these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.